molecular formula C11H21NO4 B8015080 5-[(Tert-butoxycarbonyl)(methyl)amino]pentanoic acid

5-[(Tert-butoxycarbonyl)(methyl)amino]pentanoic acid

Cat. No. B8015080
M. Wt: 231.29 g/mol
InChI Key: KYNLCVANIZMWBO-UHFFFAOYSA-N
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Patent
US05142048

Procedure details

A mixture of methyl 5-(N-t-butoxycarbonyl-N-methylamino)valerate (557 mg) in methanol (6 ml) and 1 N sodium hydroxide solution (3.41 ml) was stirred at ambient temperature for 1 hour. The solution was concentrated in vacuo, and the residue was poured into water (20 ml) and diethyl ether (20 ml). The aqueous layer was separated and acidified with 1 N hydrochloric acid, and extracted with ethyl acetate (20 ml×3). The extract was collected and washed with water (40 ml×2) and brine (40 ml) successively, and dried over magnesium sulfate. Evaporation of the solvent gave 5-(N-t-butoxycarbonyl-N-methylamino)valeric acid (470 mg) as an oil.
Name
methyl 5-(N-t-butoxycarbonyl-N-methylamino)valerate
Quantity
557 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
3.41 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]([CH2:10][CH2:11][CH2:12][CH2:13][C:14]([O:16]C)=[O:15])[CH3:9])=[O:7])([CH3:4])([CH3:3])[CH3:2]>CO.[OH-].[Na+]>[C:1]([O:5][C:6]([N:8]([CH2:10][CH2:11][CH2:12][CH2:13][C:14]([OH:16])=[O:15])[CH3:9])=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:2.3|

Inputs

Step One
Name
methyl 5-(N-t-butoxycarbonyl-N-methylamino)valerate
Quantity
557 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N(C)CCCCC(=O)OC
Name
Quantity
6 mL
Type
solvent
Smiles
CO
Name
Quantity
3.41 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo
ADDITION
Type
ADDITION
Details
the residue was poured into water (20 ml) and diethyl ether (20 ml)
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (20 ml×3)
CUSTOM
Type
CUSTOM
Details
The extract was collected
WASH
Type
WASH
Details
washed with water (40 ml×2) and brine (40 ml) successively
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N(C)CCCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 470 mg
YIELD: CALCULATEDPERCENTYIELD 89.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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